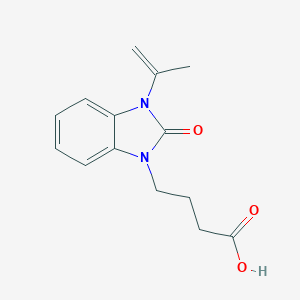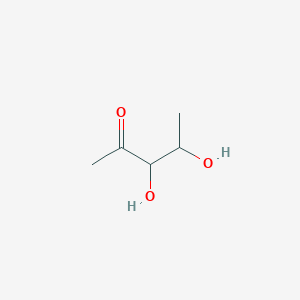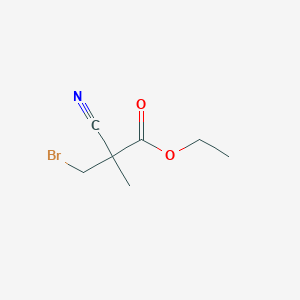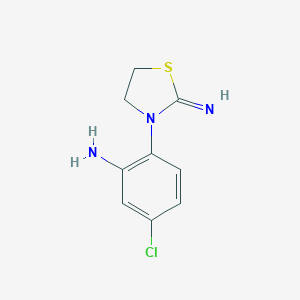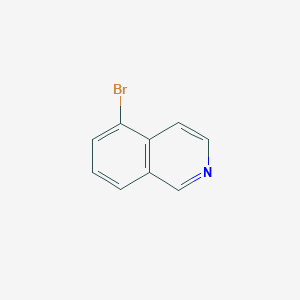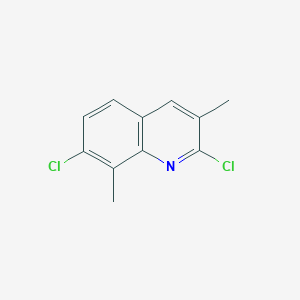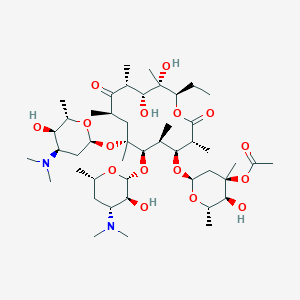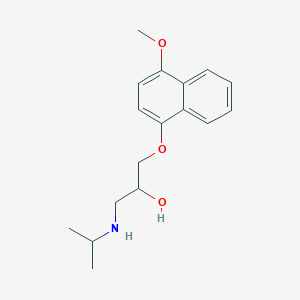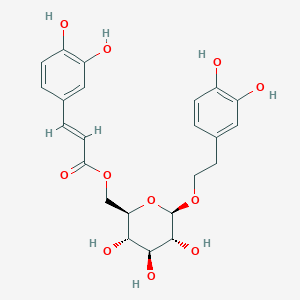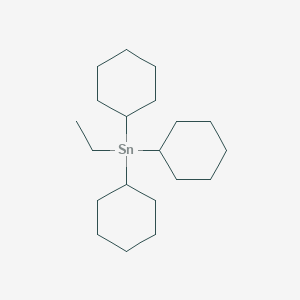
d(Tatc)m(5)acr-d(gata) complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The d(Tatc)m(5)acr-d(gata) complex is a type of DNA molecule that has been extensively studied in recent years due to its potential as a therapeutic target for various diseases. This complex is formed by the binding of a modified DNA strand, d(Tatc)m(5)acr, to a complementary unmodified strand, d(gata). In
Applications De Recherche Scientifique
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the development of new therapeutics for cancer. Studies have shown that the complex can bind to and inhibit the activity of certain cancer-related proteins, leading to the suppression of tumor growth. Additionally, the complex has been shown to have potential as a diagnostic tool for cancer, as it can selectively bind to cancerous cells and allow for their detection.
Mécanisme D'action
The mechanism of action of the d(Tatc)m(5)acr-d(gata) complex involves its ability to bind to specific proteins and DNA sequences. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that allows it to selectively bind to certain proteins, such as transcription factors, that are involved in the regulation of gene expression. Additionally, the complex can bind to specific DNA sequences, leading to the inhibition of DNA replication and transcription.
Effets Biochimiques Et Physiologiques
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of cancer-related proteins, the complex has been shown to have anti-inflammatory effects, as it can inhibit the activity of certain inflammatory proteins. Additionally, the complex has been shown to have potential as a treatment for autoimmune diseases, as it can inhibit the activity of immune cells that are responsible for attacking the body's own tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using the d(Tatc)m(5)acr-d(gata) complex in lab experiments is its specificity. The complex can selectively bind to certain proteins and DNA sequences, allowing for more precise targeting of experimental conditions. Additionally, the complex is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to the use of the d(Tatc)m(5)acr-d(gata) complex in lab experiments. One of the main limitations is its potential toxicity. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that can be toxic to cells at high concentrations. Additionally, the complex may have off-target effects, leading to unintended consequences in experimental conditions.
Orientations Futures
For research include the development of new therapeutics and diagnostic tools for cancer and other diseases.
Méthodes De Synthèse
The synthesis of the d(Tatc)m(5)acr-d(gata) complex involves the modification of the DNA strand d(Tatc)m with a chemical group known as acrolein. This modification results in the formation of d(Tatc)m(5)acr, which can then be annealed with the complementary unmodified strand, d(gata), to form the complex. The synthesis of this complex is a relatively straightforward process and can be carried out using standard molecular biology techniques.
Propriétés
Numéro CAS |
103304-59-2 |
|---|---|
Nom du produit |
d(Tatc)m(5)acr-d(gata) complex |
Formule moléculaire |
C98H121ClN31O47P7 |
Poids moléculaire |
2737.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-[3-[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-1-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]propan-2-yl]-5-(6-aminopurin-9-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]-3-[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxy-[6-chloro-2-methoxy-9-(pentylamino)acridin-3-yl]phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C58H71ClN14O26P4.C40H50N17O21P3/c1-5-6-7-11-62-48-30-9-8-29(59)13-32(30)66-33-15-42(38(90-4)14-31(33)48)100(81,91-24-41-37(97-103(88,89)99-102(85,86)87)19-46(94-41)70-12-10-43(60)67-55(70)78)98-58(50-35(75)17-44(95-50)71-22-27(2)53(76)68-56(71)79,20-39-34(74)16-45(92-39)73-26-65-49-51(61)63-25-64-52(49)73)21-40-36(96-101(82,83)84)18-47(93-40)72-23-28(3)54(77)69-57(72)80;1-14-7-54(40(63)53-37(14)61)22-4-17(59)21(73-22)8-71-30(31-18(60)5-24(75-31)55-11-48-26-32(41)44-9-46-34(26)55)15(2-19-16(58)3-23(72-19)57-13-50-28-36(57)51-39(43)52-38(28)62)29-20(76-80(67,68)78-81(69,70)77-79(64,65)66)6-25(74-29)56-12-49-27-33(42)45-10-47-35(27)56/h8-10,12-15,22-23,25-26,34-37,39-41,44-47,50,74-75H,5-7,11,16-21,24H2,1-4H3,(H,62,66)(H,88,89)(H2,60,67,78)(H2,61,63,64)(H,68,76,79)(H,69,77,80)(H2,82,83,84)(H2,85,86,87);7,9-13,15-25,29-31,58-60H,2-6,8H2,1H3,(H,67,68)(H,69,70)(H2,41,44,46)(H2,42,45,47)(H,53,61,63)(H2,64,65,66)(H3,43,51,52,62)/t34-,35-,36-,37-,39+,40+,41+,44+,45+,46+,47+,50-,58?,100?;15?,16-,17-,18-,19+,20-,21+,22+,23+,24+,25+,29+,30?,31-/m00/s1 |
Clé InChI |
YFVWKJVYFNKQPO-YVVADQDZSA-N |
SMILES isomérique |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)N)O)(C[C@@H]9[C@H](C[C@@H](O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC([C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)C(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
d(TATC)m(5)Acr-d(GATA) complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
